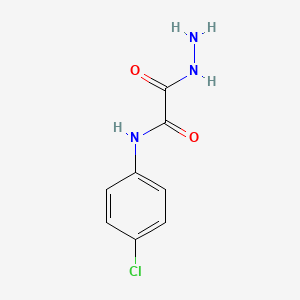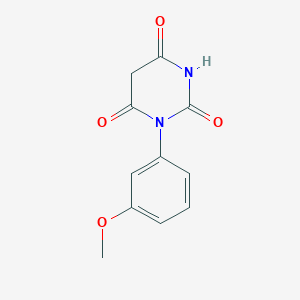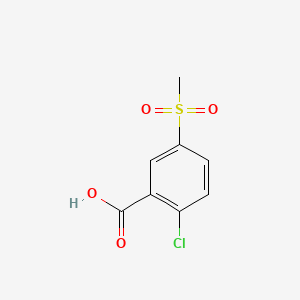
2-氯-5-(甲磺基)苯甲酸
概述
描述
2-Chloro-5-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO4S1. It has a molecular weight of 234.66 g/mol1. The IUPAC name for this compound is 2-chloro-5-methylsulfonylbenzoic acid1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid. However, similar compounds like 4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process2.Molecular Structure Analysis
The InChI code for 2-Chloro-5-(methylsulfonyl)benzoic acid is InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)1. The canonical SMILES representation is CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Chloro-5-(methylsulfonyl)benzoic acid.Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.66 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 41. The exact mass is 233.9753576 g/mol1. The compound is a pale-yellow to yellow-brown solid at room temperature3.科学研究应用
Application 1: Oxidation of Substituted Toluenes
- Summary of the Application : This compound is used in the Cu(I)- and HNO3-catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid . This reaction is a typical example of the benzylic oxidation of a substituted toluene, which is widely used in the synthesis of pesticides, pharmaceuticals, spices, dyes, and other fields .
- Methods of Application or Experimental Procedures : The optimized reaction conditions include a temperature of 160 °C, oxygen pressure of 1.5 MPa, HNO3 concentration of 25 wt%, and a HNO3: substrate ratio of 0.5:1 . The process uses 1.0 mol% CuI as a catalyst . The dosage of HNO3 in this new process is only 25% of the stoichiometric amount and 12.5% of the amount of the traditional process .
- . The NOx emission is 5% of the amount of the traditional process .
Application 2: Synthesis of Benzobicyclon
- Summary of the Application : 2-Chloro-5-(methylsulfonyl)benzoic acid is used in the synthesis of Benzobicyclon . Benzobicyclon is a pro-herbicide used against resistant weeds in California rice fields .
- Results or Outcomes : The outcome of this application is the production of Benzobicyclon, a pro-herbicide effective against resistant weeds .
Application 3: Proteomics Research
- Summary of the Application : 2-Chloro-5-(methylsulfonyl)benzoic acid is a specialty product used in proteomics research .
- Results or Outcomes : The outcomes of this application can vary widely depending on the specific research context .
Application 4: Double Decarboxylative Coupling Reactions
- Summary of the Application : 2-Chloro-5-(methylsulfonyl)benzoic acid can be used in double decarboxylative coupling reactions . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Results or Outcomes : The outcomes of this application can vary widely depending on the specific research context .
Application 5: Herbicide Degradation
- Summary of the Application : 2-Chloro-5-(methylsulfonyl)benzoic acid can be used in the study of herbicide degradation . In one study, a bacterial strain was able to use a β-triketone herbicide as a sole source of carbon and energy .
- Results or Outcomes : The outcomes of this application can vary widely depending on the specific research context .
安全和危害
The compound is corrosive and poses a danger to the eyes3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling3. In case of contact with eyes, rinse cautiously with water for several minutes3.
未来方向
As for future directions, further research could be conducted to explore the potential applications of 2-Chloro-5-(methylsulfonyl)benzoic acid in various fields such as medicine or materials science.
属性
IUPAC Name |
2-chloro-5-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWDIXBVQATQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368125 | |
| Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylsulfonyl)benzoic acid | |
CAS RN |
89938-62-5 | |
| Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(methylsulphonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)
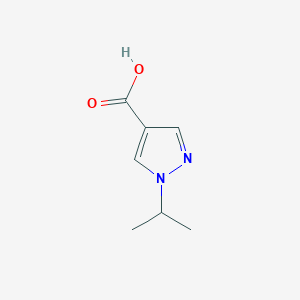
![4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1349489.png)
![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)
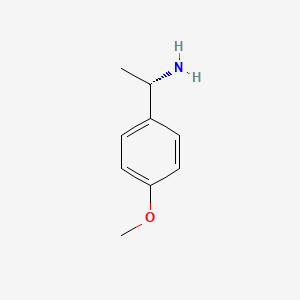
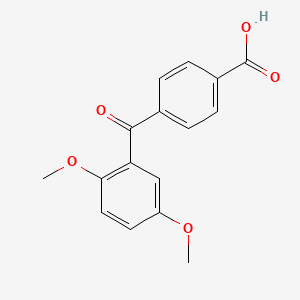
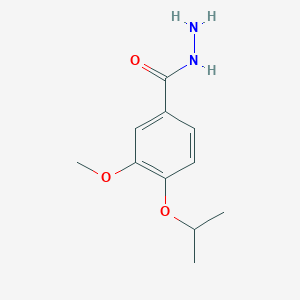
![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)
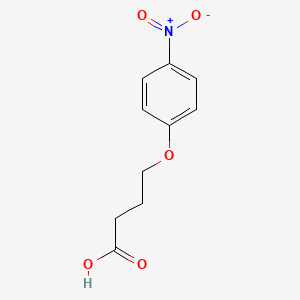
![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)
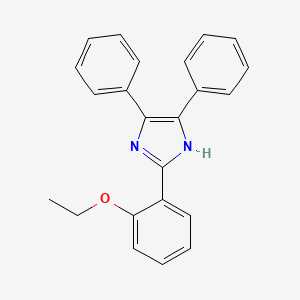
![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
